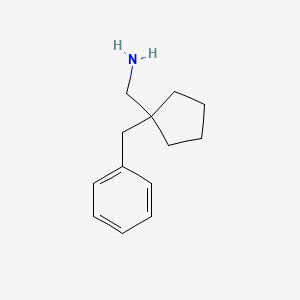

(1-Benzylcyclopentyl)methanamine

Übersicht

Beschreibung

“(1-Benzylcyclopentyl)methanamine” is a chemical compound with the CAS Number: 1443981-02-9 . It is also known as “this compound hydrochloride” and has a molecular weight of 225.76 . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

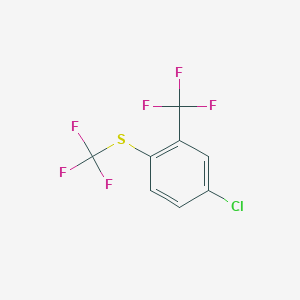

The InChI code for “this compound” is1S/C13H19N.ClH/c14-11-13 (8-4-5-9-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 225.76 . It is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Pharmacology and Antidepressant Activity : A study by Sniecikowska et al. (2019) found that derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to (1-Benzylcyclopentyl)methanamine, act as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for 5-HT1A receptors, selectivity, and favorable drug-like properties, including robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).

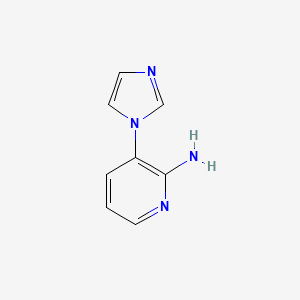

Antimicrobial Applications : Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. These compounds exhibited a variable degree of activity, highlighting potential applications in addressing microbial infections (Visagaperumal et al., 2010).

Drug Synthesis and Medicinal Chemistry : Shelp and Walsh (2018) explored the synthesis of BCP benzylamines from 2-Azaallyl anions and [1.1.1]Propellane. Their study contributes to the growing field of medicinal chemistry, offering new methods to incorporate BCPs into drug candidates (Shelp & Walsh, 2018).

Catalysis and Chemical Synthesis : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their use in catalytic applications. This research contributes to the development of new catalysts and chemical synthesis processes (Roffe et al., 2016).

Selective Inactivation of MAO-B : Danzin et al. (1989) studied benzyl-dimethyl-silyl-methanamines, including compounds structurally similar to this compound, for their potential as MAO-B inhibitors. This research has implications for the development of new anti-Parkinsonian agents (Danzin et al., 1989).

Safety and Hazards

Wirkmechanismus

Target of Action

(1-Benzylcyclopentyl)methanamine is a derivative of methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . The primary targets of methenamine are the bacteria causing the urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal . This suggests that this compound may also be hydrolyzed to formaldehyde in acidic environments, exerting its antibacterial effects.

Biochemical Pathways

Methenamine is converted to formaldehyde in the urine, which has a broad spectrum of antibacterial activity, encompassing all urinary tract pathogens .

Pharmacokinetics

Methenamine is known to be well-absorbed from the gastrointestinal tract, and its antibacterial activity is greater in acid urine

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth in the urinary tract, given its similarity to methenamine . This is due to the bactericidal action of formaldehyde, which is produced when the compound is hydrolyzed in an acidic environment .

Action Environment

The action of this compound is likely influenced by the pH of the environment. As with methenamine, the compound is expected to be more effective in an acidic environment (pH<6), where it can be hydrolyzed to produce formaldehyde

Eigenschaften

IUPAC Name |

(1-benzylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAMHYBLHFHFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

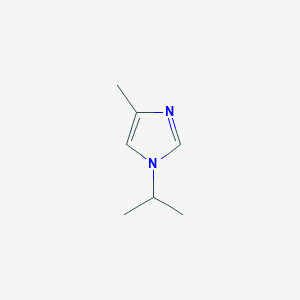

C1CCC(C1)(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)

![(R)-3-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidin-1-yl)-3-oxopropanenitrile](/img/structure/B3238390.png)